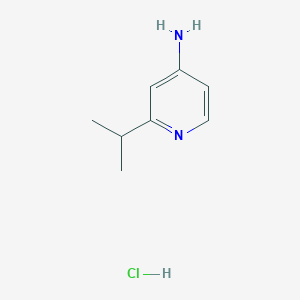

2-Propan-2-ylpyridin-4-amine;hydrochloride

Description

BenchChem offers high-quality 2-Propan-2-ylpyridin-4-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-ylpyridin-4-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRPEJZMVYZFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416235-00-0 | |

| Record name | 2-(propan-2-yl)pyridin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profiling of 2-Propan-2-ylpyridin-4-amine Hydrochloride: Aqueous vs. Organic Systems

Executive Summary & Compound Architecture

Understanding the solubility landscape of 2-Propan-2-ylpyridin-4-amine hydrochloride (also known as 2-isopropyl-4-aminopyridine HCl) is critical for optimizing reaction workups, purification via crystallization, and pre-formulation screening.

As a hydrochloride salt of an alkyl-substituted aminopyridine, this compound exhibits a hybrid solubility profile :

-

The Ionic Domain: The pyridinium chloride core drives high aqueous and methanol solubility.

-

The Lipophilic Domain: The 2-isopropyl group disrupts crystal lattice packing relative to unsubstituted analogs (e.g., 4-aminopyridine), potentially enhancing solubility in mid-polarity solvents like isopropanol or ethyl acetate compared to its methyl analogs.

This guide moves beyond static data points to provide a predictive framework and validated protocols for determining the exact solubility limits in your specific crystalline batch.

Physicochemical Basis of Solubility

To predict solubility behavior, we must analyze the competition between Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).

-

Protonation Site: In 4-aminopyridines, the ring nitrogen is the primary protonation site (pKa ~9.2) due to resonance stabilization from the C4-amino group. The resulting structure is a pyridinium cation .

-

Chloride Counter-ion: Creates a strong ionic lattice, necessitating high-dielectric solvents (Water, DMSO, Methanol) to overcome the lattice energy.

-

Isopropyl Sterics: The bulky 2-isopropyl group increases the entropy of dissolution, often making this salt more soluble in organic solvents than the rigid 4-aminopyridine HCl.

Predicted Solubility Matrix

Based on structure-activity relationships (SAR) of aminopyridine salts.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism | Application |

| Aqueous | Water, PBS (pH 7.4) | High (>100 mg/mL) | Ion-Dipole, H-Bonding | Formulation, Extraction |

| Polar Protic | Methanol, Ethanol | High to Moderate | H-Bonding, Dipole-Dipole | Synthesis, Dissolution |

| Polar Aprotic | DMSO, DMF | Very High | Dipole-Dipole, cation solvation | Stock Solutions, Screening |

| Mid-Polarity | 2-Propanol (IPA), Acetone | Low to Moderate | Van der Waals (Isopropyl group) | Crystallization (Antisolvent) |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | None (Lattice energy dominates) | Washing, Precipitation |

Solubility Mechanisms & Workflows

The following diagram illustrates the thermodynamic decision tree for solvent selection, crucial for process optimization.

Figure 1: Solubility thermodynamics and solvent selection logic for aminopyridine salts.

Experimental Protocol: Precise Solubility Determination

Do not rely on literature values alone. Polymorphism and purity significantly affect solubility. Use this Self-Validating Shake-Flask Protocol to generate data for your specific batch.

Phase 1: Preparation

-

Equipment: Thermostatic shaker (±0.1°C), HPLC vials, 0.45 µm PTFE syringe filters (compatible with organics), 0.45 µm PES filters (for aqueous).

-

Solvents: HPLC-grade Water, Methanol, Ethanol, IPA, Acetone, Toluene.

Phase 2: The Saturation Workflow

-

Excess Addition: Add the HCl salt to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

-

Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours .

-

Validation Step: Check visually after 1 hour. If all solid has dissolved, add more.

-

-

Sedimentation: Stop shaking and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation during sampling.

Phase 3: Quantification (HPLC Method)

-

Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately into a tared dilution vial.

-

Dilution: Weigh the vial to determine the aliquot mass. Dilute with Mobile Phase to bring into linear range.

-

HPLC Conditions (Generic for Aminopyridines):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: 80:20 Buffer (10mM Ammonium Formate pH 4.0) : Acetonitrile. Note: Low pH ensures the amine remains protonated and does not tail.

-

Detection: UV @ 260 nm (Pyridine characteristic absorption).

-

Phase 4: Data Calculation

Calculate solubility (

Technical Implications for Process Chemistry

Crystallization & Purification

The most effective purification method for this subclass is Anti-Solvent Crystallization .

-

Strategy: Dissolve the crude HCl salt in a minimum volume of warm Methanol or Ethanol (where solubility is high).

-

Action: Slowly add Ethyl Acetate or Isopropyl Ether (IPE).

-

Result: The lipophilic isopropyl group allows the impurity profile to remain in the organic mother liquor while the pure HCl salt crystallizes out as the dielectric constant drops.

Extraction (Free Base vs. Salt)

-

Acidic pH (pH < 4): The compound is in the aqueous phase (Salt form). Organic washes (DCM/EtOAc) will remove non-basic impurities.

-

Basic pH (pH > 10): Neutralize with NaOH to generate the Free Base . The free base (2-isopropylpyridin-4-amine) will partition heavily into organic solvents like DCM or Ethyl Acetate (LogP ~1.5 - 2.0).

References

-

Cayman Chemical. 4-Aminopyridine Solubility Data. (General reference for aminopyridine solubility profiles).

-

BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents. (Protocol validation for substituted aminopyridines).

-

ResearchGate. Purification of organic hydrochloride salts. (Discussion on solvent selection for amine HCl recrystallization).

-

PubChem. 2-Isopropylpyridin-4-amine Compound Summary. (Structural and physicochemical property data).

-

Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine. (Thermodynamic models for aminopyridine dissolution).

Sources

literature review of 2-isopropylpyridin-4-amine derivatives in medicinal chemistry

2-Isopropylpyridin-4-amine: A Strategic Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the 2-isopropylpyridin-4-amine moiety has emerged as a high-value pharmacophore, particularly in the development of targeted kinase inhibitors. This scaffold combines the hydrogen-bonding capability of the 4-aminopyridine core—a classic "hinge-binding" motif—with the steric and lipophilic properties of the 2-isopropyl group.

This technical guide analyzes the structural utility of 2-isopropylpyridin-4-amine, focusing on its application in Bruton’s Tyrosine Kinase (BTK) inhibition. We explore the synthetic pathways to access this core, its role in modulating potency and selectivity, and provide detailed protocols for its integration into drug discovery campaigns.

Structural Analysis & Pharmacophore

The efficacy of 2-isopropylpyridin-4-amine stems from its ability to satisfy multiple binding requirements simultaneously.

The 4-Aminopyridine Core (Hinge Binder)

The pyridine nitrogen (N1) and the exocyclic amino group (4-NH2) form a donor-acceptor motif essential for ATP-competitive inhibition.

-

N1 (Acceptor): Typically interacts with the backbone NH of the kinase hinge region.

-

4-NH2 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residues.

The 2-Isopropyl Group (Selectivity & ADME)

The introduction of an isopropyl group at the C2 position is a deliberate medicinal chemistry tactic:

-

Lipophilic Pocket Filling: The isopropyl group targets the hydrophobic regions adjacent to the ATP-binding site (often the "gatekeeper" or solvent-exposed front pockets), enhancing affinity via van der Waals interactions.

-

Steric Occlusion: Unlike a methyl group, the isopropyl group provides significant bulk. This can induce conformational changes in the protein or prevent binding to off-target kinases with smaller pockets, thereby improving selectivity.

-

Metabolic Stability: Branched alkyl chains often show improved metabolic stability compared to n-alkyl chains (e.g., n-propyl), reducing the rate of oxidative dealkylation.

Table 1: Physicochemical Profile of the Scaffold

| Property | Value (Approx.) | Significance |

| Molecular Weight | 136.19 g/mol | Fragment-like, high ligand efficiency potential. |

| cLogP | ~1.8 - 2.1 | Optimal range for membrane permeability. |

| TPSA | ~39 Ų | Good oral bioavailability predictor. |

| pKa (Pyridine N) | ~9.1 | Highly basic; likely protonated at physiological pH, aiding solubility. |

Case Study: BTK Inhibition

Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Aberrant BTK signaling drives B-cell malignancies (e.g., MCL, CLL) and autoimmune diseases.

The Role of 2-Isopropylpyridin-4-amine in BTK Inhibitors

Patent literature (e.g., WO2017100662A1 ) highlights the use of 2-isopropylpyridin-4-amine as a key intermediate in synthesizing tricyclic BTK inhibitors.[1] In these molecules, the pyridine ring serves as a scaffold that positions the inhibitor within the ATP-binding pocket, while the isopropyl group occupies a hydrophobic sub-pocket, anchoring the molecule and enhancing residence time.

Signaling Pathway Visualization

The following diagram illustrates the BTK signaling cascade and the intervention point of 2-isopropylpyridin-4-amine derivatives.

Figure 1: B-Cell Receptor signaling pathway highlighting BTK as the therapeutic target for 2-isopropylpyridin-4-amine derivatives.

Synthetic Methodologies

Accessing the 2-isopropylpyridin-4-amine core requires regioselective functionalization.[2] The most robust route involves the Suzuki-Miyaura coupling of a 2-halopyridine followed by reduction.

Primary Route: The Nitro-Reduction Pathway

This route avoids the direct amination of the electron-deficient pyridine ring, which can be challenging. Instead, it utilizes the commercially available 2-chloro-4-nitropyridine .

-

Step 1: Suzuki Coupling

-

Step 2: Hydrogenation

Synthetic Workflow Visualization

Figure 2: Two-step synthetic pathway from 2-chloro-4-nitropyridine to the target scaffold.

Detailed Experimental Protocols

The following protocols are derived from validated patent methodologies (WO2017100662A1) and standard organic synthesis practices.

Protocol A: Synthesis of 4-Nitro-2-(prop-1-en-2-yl)pyridine

-

Objective: Install the isopropyl skeleton via an isopropenyl intermediate.

-

Reagents:

-

Procedure:

-

Charge a reaction flask with 2-chloro-4-nitropyridine, the boronate ester, K₂CO₃, and Pd(dppf)Cl₂.[1]

-

Add degassed Dioxane/Water mixture.

-

Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours .

-

Cool to room temperature and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Expected Yield: ~85% (2.2 g).

-

Validation: MS (ESI) m/z 165.1 [M+H]⁺.

-

Protocol B: Synthesis of 2-Isopropylpyridin-4-amine

-

Objective: Global reduction to yield the final amine.

-

Reagents:

-

Procedure:

-

Carefully add Pd/C catalyst (Caution: Pyrophoric).

-

Stir the mixture under a hydrogen balloon (1 atm) at room temperature for 18 hours .

-

Filter the reaction mixture through a Celite pad to remove the catalyst.[6] Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.

-

Expected Yield: ~99% (1.8 g).

-

Validation: MS (ESI) m/z 137.1 [M+H]⁺. ¹H NMR should show the disappearance of alkene protons and the appearance of the isopropyl septet/doublet pattern.

Conclusion

The 2-isopropylpyridin-4-amine scaffold represents a versatile and synthetically accessible building block for medicinal chemistry. Its ability to combine hinge-binding electronics with hydrophobic pocket-filling properties makes it an ideal candidate for optimizing kinase inhibitors, particularly for targets like BTK where selectivity is paramount. The protocols provided herein offer a scalable and high-yielding route to this essential intermediate.

References

-

Arora, N., et al. (2017). Polycyclic compounds as inhibitors of Bruton's tyrosine kinase. WO2017100662A1.[6] World Intellectual Property Organization.

-

PubChem. (2025).[7][8] 2-Isopropylpyridin-4-amine Compound Summary. National Library of Medicine.[7] [Link]

- Hansen, J. D., et al. (2020). Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745. U.S.

Sources

- 1. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]

- 2. 4-Iodo-2-isopropylpyridine | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 7. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine - AiFChem [aifchem.com]

Methodological & Application

Application Note: High-Efficiency Coupling Strategies for 2-Isopropylpyridin-4-amine Hydrochloride

Introduction & Molecule Profile[1][2][3]

2-Isopropylpyridin-4-amine (often supplied as the hydrochloride salt ) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other bioactive small molecules.[1]

The presence of the isopropyl group at the C2 position introduces steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate. The amino group at C4 serves as the primary nucleophilic handle. However, the pyridine nitrogen (pKa ~5-6) and the hydrochloride counterion present specific synthetic challenges that must be managed to ensure high yields and reproducibility.[1]

Key Chemical Properties

| Property | Characteristic | Synthetic Implication |

| Nucleophilicity | Moderate (C4-NH₂) | Less nucleophilic than alkyl amines due to electron-withdrawing pyridine ring.[1] Requires activated electrophiles or catalysis.[1] |

| Basicity | Pyridine N (Basic) | Can poison Pd catalysts or form unproductive salts.[1] |

| Salt Form | Hydrochloride (HCl) | CRITICAL: Must be neutralized (free-based) in situ or prior to reaction to release the nucleophilic amine.[1] |

| Sterics | C2-Isopropyl | Remote from C4-amine; minimal steric hindrance for coupling, but impacts solubility and lipophilicity.[1] |

Critical Considerations for Reaction Design

The "Free-Basing" Requirement

The hydrochloride salt is non-nucleophilic. Attempting to couple the salt directly without sufficient base will result in near-zero conversion.

-

Strategy: Use at least 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).[1]

-

1.0 eq neutralizes the HCl salt.

-

1.0+ eq acts as the proton scavenger for the coupling reaction.

-

Regioselectivity (Ring N vs. Exocyclic N)

While the exocyclic amine (C4-NH₂) is the desired nucleophile, the ring nitrogen can compete, especially in acylation reactions.[1]

-

Solution: The C4-amine is generally more nucleophilic towards "hard" electrophiles (acyl chlorides, activated esters) due to resonance donation from the ring nitrogen, which makes the exocyclic nitrogen electron-rich (enamine-like character).[1] However, for "soft" electrophiles (alkyl halides), ring alkylation is a risk.[1]

Protocol 1: Amide Coupling (The "Gold Standard")[3]

This protocol is optimized for coupling 2-isopropylpyridin-4-amine HCl with carboxylic acids, the most common transformation in drug discovery (e.g., forming the amide backbone of kinase inhibitors).[1]

Mechanism: HATU-mediated activation of the carboxylic acid followed by nucleophilic attack of the free-based aminopyridine.

Materials

-

Amine: 2-Isopropylpyridin-4-amine HCl (1.0 eq)[1]

-

Acid: Carboxylic Acid Partner (1.0 - 1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq) (Preferred over EDC for electron-poor anilines)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF (Anhydrous) or DMAc[1]

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

-

Base Addition 1: Add DIPEA (1.5 equiv) and stir for 2 minutes.

-

Agent Addition: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes to form the activated At-ester.[1] Color change to yellow/orange is typical.

-

Amine Preparation: In a separate vial, suspend 2-Isopropylpyridin-4-amine HCl (1.0 equiv) in minimal DMF. Add DIPEA (1.5 equiv) and vortex/sonicate until the solid dissolves (free-basing).

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 4–16 hours . Monitor by LC-MS.[2][3][1][4]

-

Note: If conversion is slow (common with electron-deficient acids), heat to 50°C .[1]

-

-

Work-up: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (to remove HOBt/acid byproducts) and Brine.[1][5] Dry over Na₂SO₄.[1][5][6]

Self-Validating Check:

-

LC-MS: Look for [M+H]+ peak.[1] The disappearance of the activated ester peak and the amine peak confirms coupling.

-

Color: Reaction mixture usually stays homogenous.[1] Precipitation might indicate urea byproduct (if using EDC) or product insolubility.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Cross Coupling)[3]

Used when coupling the amine to an Aryl Halide (e.g., constructing bi-aryl amine scaffolds).[1] This is challenging due to the potential for the pyridine nitrogen to coordinate Palladium.

Materials

-

Nucleophile: 2-Isopropylpyridin-4-amine HCl (1.0 eq)[1]

-

Electrophile: Aryl Bromide/Iodide (1.0 eq)

-

Catalyst: Pd₂ (dba)₃ (0.05 eq) or Pd(OAc)₂

-

Ligand: Xantphos (0.10 eq) or BrettPhos (Preferred for difficult substrates)[1]

-

Base: Cs₂CO₃ (3.0 eq) or NaOtBu (2.5 eq)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Free-Basing (Crucial Pre-step):

-

Suspend the amine HCl salt in EtOAc/sat. NaHCO₃. Shake vigorously. Separate organic layer, dry (Na₂SO₄), and concentrate to get the free base oil/solid .[1]

-

Why? Carbonate bases in the Buchwald reaction are often heterogeneous and may not effectively neutralize the HCl salt fast enough, leading to catalyst deactivation. Using the free base starting material is highly recommended for Pd chemistry.

-

-

Loading: In a microwave vial or pressure tube, combine:

-

Catalyst Prep: Add Pd catalyst and Ligand.

-

Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon/Nitrogen for 5 minutes.

-

Reaction: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

-

Filtration: Filter through a Celite pad to remove Palladium black.[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the coupling partner.

Caption: Decision matrix for coupling 2-isopropylpyridin-4-amine HCl based on electrophile type.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 eq. Ensure the amine is fully dissolved before adding to the activated acid. |

| No Reaction (Amide) | Steric hindrance or poor activation.[1] | Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered or electron-poor amines.[1] |

| Catalyst Death (Pd) | Pyridine N coordination or HCl poisoning.[1] | Mandatory: Convert HCl salt to free base before setting up the Pd reaction. Switch to precatalysts like Pd(dppf)Cl₂[1]·DCM or XPhos Pd G3 . |

| Regioisomers | Reaction at Ring N (rare for amides).[1] | Confirm structure by 2D NMR (HMBC). If Ring N reacts, use a reversible protecting group or lower the temperature.[1] |

References

-

Synthesis of BTK Inhibitors (Amide Coupling Context)

-

General Aminopyridine Coupling Strategies

-

Buchwald-Hartwig Conditions for Aminopyridines

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. broadpharm.com [broadpharm.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

Application Notes and Protocols for Amide Coupling with 4-Amino-2-isopropylpyridine Hydrochloride

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast number of pharmaceuticals, including top-selling drugs like Atorvastatin and Lisinopril. Its formation is one of the most frequently performed reactions in drug discovery, enabling the synthesis of diverse compound libraries for biological screening.[1][2] This guide provides detailed procedures and expert insights for the successful amide coupling of a challenging, yet increasingly important building block: 4-amino-2-isopropylpyridine hydrochloride.

This specific aminopyridine derivative presents a unique set of challenges due to the presence of a hydrochloride salt, steric hindrance from the isopropyl group, and the electron-deficient nature of the pyridine ring. Overcoming these hurdles requires a careful selection of coupling reagents, bases, and reaction conditions to achieve high yields and purity. These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive resource grounded in established chemical principles and field-proven strategies.

Core Directive: Understanding the Substrate

Successful amide coupling with 4-amino-2-isopropylpyridine hydrochloride hinges on a clear understanding of its inherent chemical properties. Three primary factors must be addressed:

-

The Hydrochloride Salt: The amine is provided as a hydrochloride salt to improve its stability and handling. However, the protonated pyridinium nitrogen renders the 4-amino group non-nucleophilic. Therefore, in situ neutralization with a suitable base is a mandatory first step to liberate the free amine for the coupling reaction. The choice of base is critical to avoid side reactions with the coupling reagents or starting materials.

-

Steric Hindrance: The isopropyl group at the 2-position of the pyridine ring presents significant steric bulk around the 4-amino group. This hindrance can impede the approach of the activated carboxylic acid, slowing down the reaction rate and potentially leading to lower yields.[3] The selection of a highly reactive coupling reagent can be crucial to overcome this spatial inhibition.

-

Electronic Effects: The pyridine ring is an electron-withdrawing system, which reduces the nucleophilicity of the 4-amino group compared to its aniline counterparts. This electronic deactivation, compounded by the steric hindrance, makes this amine a challenging substrate for amide coupling.[4][5]

The interplay of these factors necessitates a robust and carefully optimized protocol. The following sections will detail methodologies using a range of modern coupling reagents, providing a rational basis for procedural choices and troubleshooting.

Selecting the Right Coupling Strategy: A Comparative Overview

A variety of reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages.[1][6] For a challenging substrate like 4-amino-2-isopropylpyridine, the most common and effective choices fall into two main categories: carbodiimides (with additives) and uronium/phosphonium salts.

| Coupling Reagent System | Strengths | Weaknesses | Best Suited For |

| EDC / HOBt | Inexpensive, readily available reagents. Byproducts are generally water-soluble, simplifying workup. | Can be less effective for sterically hindered or electron-poor amines. Risk of racemization for chiral acids. | Initial screening, cost-sensitive projects, and less challenging carboxylic acid partners. |

| HATU | High reactivity and fast reaction rates, excellent for hindered and electron-deficient amines.[7] Low risk of racemization. | More expensive than carbodiimides. Can react with the amine to form guanidinium byproducts if not used correctly. | Sterically demanding couplings, electron-poor amines, and when high yields and fast reaction times are critical. |

| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization.[8] Byproducts are water-soluble. High yields and broad functional group tolerance.[9] | Requires careful handling as it is often supplied as a solution. Can be less reactive for highly deactivated amines. | Reactions with racemization-prone carboxylic acids and for scalable, robust processes.[8] |

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

General Considerations for all Protocols:

-

Stoichiometry of the Base: The 4-amino-2-isopropylpyridine is supplied as a hydrochloride salt, meaning one equivalent of acid is present. To both neutralize the salt and facilitate the coupling reaction, a total of 2.0 to 3.0 equivalents of a non-nucleophilic base are typically required.

-

Choice of Base: A hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. DIPEA is often preferred as it is less likely to participate in side reactions.

-

Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are generally suitable. Ensure solvents are dry, as water can hydrolyze the activated intermediates.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes a carbodiimide (EDC) to activate the carboxylic acid, with the addition of HOBt to form a more reactive HOBt-ester, which suppresses side reactions and reduces racemization.[4]

Caption: EDC/HOBt coupling workflow.

Materials:

-

Carboxylic Acid (1.0 eq)

-

4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Add anhydrous DMF or DCM to dissolve the solids.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

In a separate flask, dissolve 4-amino-2-isopropylpyridine hydrochloride (1.05 eq) and DIPEA (2.5 eq) in a minimal amount of the reaction solvent.

-

Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly effective for challenging substrates.[7] The reaction proceeds through a highly reactive OAt-active ester.[7]

Caption: Streamlined HATU coupling workflow.

Materials:

-

Carboxylic Acid (1.0 eq)

-

4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)

-

HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-amino-2-isopropylpyridine hydrochloride (1.05 eq), and HATU (1.1 eq).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the stirring mixture. A color change is often observed.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours. Due to the high reactivity of HATU, these reactions are often significantly faster than EDC/HOBt couplings.[7]

-

Workup: The workup procedure is identical to that described in Protocol 1. Dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography.

Protocol 3: T3P® Mediated Amide Coupling

T3P® is a cyclic phosphonic acid anhydride that acts as a powerful dehydrating agent to promote amide bond formation with low epimerization.[8][10]

Materials:

-

Carboxylic Acid (1.0 eq)

-

4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)

-

T3P® (50% solution in EtOAc or THF) (1.5 eq)

-

Pyridine or DIPEA (3.0-4.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 4-amino-2-isopropylpyridine hydrochloride (1.05 eq).

-

Add the anhydrous solvent (EtOAc or THF), followed by the base (Pyridine or DIPEA, 3.0-4.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.5 eq) dropwise via syringe. The reaction can be mildly exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Workup: Quench the reaction by slowly adding water or saturated NaHCO₃ solution. Extract the product with ethyl acetate. The phosphonic acid byproducts are water-soluble and are easily removed in the aqueous phase.[9] Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient base to neutralize HCl salt and drive the reaction. 2. Ineffective coupling reagent for the specific substrates. 3. Water contamination deactivating reagents. | 1. Increase the amount of DIPEA or TEA to 3.0-4.0 equivalents. 2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of Guanidinium Byproduct (with HATU) | The amine is reacting directly with the HATU reagent. | Change the order of addition. Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. |

| Starting Materials Insoluble | Poor choice of solvent. | Switch to a more polar aprotic solvent like DMF or NMP. Gentle warming may also be employed, but monitor for potential degradation. |

| Side Reactions Observed | 1. Reaction temperature too high. 2. Base is too nucleophilic (e.g., TEA causing acylation). | 1. Run the reaction at a lower temperature (0 °C or even -20 °C) for a longer period. 2. Use a more hindered base like DIPEA or 2,4,6-collidine. |

Conclusion

The successful synthesis of amides from 4-amino-2-isopropylpyridine hydrochloride is a tractable yet challenging task that requires careful consideration of the substrate's unique properties. By selecting a highly active coupling reagent such as HATU or a robust, low-racemization option like T3P®, and by using an appropriate excess of a non-nucleophilic base to ensure complete neutralization of the hydrochloride salt, researchers can effectively overcome the combined challenges of steric hindrance and electronic deactivation. The protocols and insights provided in this guide offer a strong foundation for developing efficient and scalable amide coupling procedures for this valuable building block in the pursuit of novel chemical entities.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chem-Station. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. [Link]

-

Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152622. [Link]

-

Pérez-Márquez, R., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. RSC Advances, 11(5), 2934-2956. [Link]

-

Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 26(11), 3247. [Link]

-

Dunn, P. J., et al. (2010). The importance of amide bond formation in drug discovery. Chemical Society Reviews, 39(12), 4946-4967. [Link]

-

Ishihara, K. (2009). Boronic acid-catalyzed dehydrative amidation. Tetrahedron, 65(52), 10857-10875. [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Amidation. [Link]

-

Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation?. [Link]

-

Jönsson, D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11432-11439. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 45(12), 1569-1601. [Link]

-

Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

-

Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. Chimia, 71(4), 229-233. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Buchwald-Hartwig amination using 2-Propan-2-ylpyridin-4-amine hydrochloride

Application & Protocol Guide: Buchwald-Hartwig Amination

Leveraging 2-Propan-2-ylpyridin-4-amine Hydrochloride for Robust C-N Cross-Coupling in Pharmaceutical Development

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This transformation is particularly vital in the pharmaceutical industry, where the aryl amine motif is a ubiquitous feature in active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of the Buchwald-Hartwig amination protocol, focusing on the application of 2-propan-2-ylpyridin-4-amine (also known as 2-tert-butylpyridin-4-amine) as a highly effective ancillary ligand. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The use of this specific pyridine-based ligand can offer advantages in catalyst stability and efficiency, particularly for challenging substrates.[4][5]

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of aryl amines is a critical endeavor in drug discovery and development.[2] Traditional methods for forging C-N bonds often required harsh conditions and suffered from limited substrate scope and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a mild and general route to a vast array of aryl and heteroaryl amines.[1][6]

The reaction's power lies in its catalytic nature, orchestrated by a palladium center and a carefully chosen ligand. The ligand is not a passive spectator; it is a critical controller of the catalyst's reactivity and stability.[7][8] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are renowned for their ability to promote the key steps of the catalytic cycle and stabilize the active palladium(0) species.[1][8][9] More recently, N-heterocyclic carbenes (NHCs) and other nitrogen-based ligands have also emerged as powerful alternatives.[6][10]

This application note focuses on 2-propan-2-ylpyridin-4-amine, a sterically hindered, electron-donating pyridine derivative. While often phosphine ligands are the focus, pyridine-based ligands can play a crucial role, sometimes acting as ancillary ligands or additives that modulate the catalytic activity, particularly in complex substrate environments like those involving heteroaryl halides.[4][5] The tert-butyl group provides significant steric bulk, which can facilitate the crucial reductive elimination step and prevent catalyst deactivation.[1][11] The use of the hydrochloride salt is a practical choice, as the active freebase form is readily generated in situ by the strong base used in the reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][11][12] Understanding this mechanism is paramount for rational protocol design and troubleshooting.

-

Activation of Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[11][12] Modern, well-defined precatalysts are often preferred as they generate the active catalyst more cleanly and efficiently.[7][11]

-

Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[5]

-

Ligand Exchange & Amine Coordination: The amine (R₂NH) displaces the halide from the palladium center.

-

Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium amido complex. This step is critical and the choice of base can significantly impact the reaction outcome.[13][14][15][16]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, releasing the desired aryl amine (Ar-NR₂) product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][11]

A competing side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[1] The use of bulky ligands helps to sterically disfavor this pathway and promote the desired reductive elimination.[1][8]

Experimental Protocol

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a primary amine. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.[17]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Bromide (Ar-Br) | ≥98% | Standard Supplier | Substrate |

| Primary Amine (R-NH₂) | ≥98% | Standard Supplier | Nucleophile |

| BrettPhos Pd G3 Precatalyst | N/A | Standard Supplier | Catalyst |

| BrettPhos | N/A | Standard Supplier | Ligand |

| 2-Propan-2-ylpyridin-4-amine HCl | ≥98% | Standard Supplier | Additive/Ancillary Ligand |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Standard Supplier | Base; handle in a glovebox |

| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Solvent; should be degassed |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For workup |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying agent |

| Celite® | N/A | Standard Supplier | Filtration aid |

| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere |

| Oven-dried reaction vial w/ stir bar | N/A | N/A | 2-5 mL capacity |

3.2. Reaction Setup Workflow

The following procedure must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent deactivation of the catalyst.[7]

3.3. Step-by-Step Procedure

-

Vial Preparation (Inside a Glovebox): To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv), BrettPhos (0.02 mmol, 0.02 equiv), 2-propan-2-ylpyridin-4-amine hydrochloride (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[7]

-

Scientist's Note: The use of a precatalyst like BrettPhos G3 ensures the efficient in situ generation of the active Pd(0) species.[11] We add extra BrettPhos ligand along with the 2-propan-2-ylpyridin-4-amine to ensure the palladium center remains coordinated and stable, preventing catalyst decomposition.[18] The hydrochloride salt of the pyridine ligand is deprotonated by the strong NaOtBu base to form the active, neutral ligand.

-

-

Addition of Liquids (Inside a Glovebox): Add anhydrous, degassed toluene (2.0 mL) to the vial, followed by the primary amine (1.2 mmol, 1.2 equiv).

-

Sealing and Reaction: Tightly seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 100 °C.[4]

-

Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.[4] A healthy reaction often appears as a homogeneous, colored solution; the formation of a black precipitate (palladium black) indicates catalyst decomposition.[4]

-

Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite® to remove the palladium residues and inorganic salts.[4]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl amine product.

Optimization and Troubleshooting

Even robust protocols may require optimization for novel or challenging substrates.[17][19][20] Below is a guide to common issues and strategies for resolving them.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).[7] 2. Oxidative addition is too slow (e.g., for aryl chlorides).[5] 3. Substrate insolubility.[4] | 1. Ensure strictly anhydrous/anaerobic conditions. Use freshly opened, high-purity reagents. 2. Increase temperature (e.g., to 110-120 °C). Increase catalyst/ligand loading (e.g., to 3-5 mol%). Switch to a more electron-rich, bulky ligand system. 3. Screen alternative solvents like 1,4-dioxane or t-amyl alcohol. |

| Hydrodehalogenation | The competing reduction of the aryl halide is favored over amination.[5][7] | 1. Use a less sterically hindered base (e.g., LHMDS). 2. Ensure the amine is of high purity and use a slight excess (1.2-1.5 equiv).[5] 3. Decrease reaction temperature once initial conversion is observed. |

| Catalyst Decomposition | Formation of palladium black precipitate.[4] | 1. Increase ligand-to-palladium ratio. 2. Ensure the reaction is well-stirred to maintain homogeneity. 3. Screen different ligands; some may offer superior stability for your specific substrate. |

| Base-Sensitive Groups | Functional groups on substrates (e.g., esters, nitriles) are degraded by the strong base.[7][18] | 1. Switch to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] This will likely require higher temperatures and/or longer reaction times. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines in the pharmaceutical and fine chemical industries. The protocol detailed here, which incorporates 2-propan-2-ylpyridin-4-amine hydrochloride as an ancillary ligand, provides a robust starting point for a wide range of substrate combinations. By understanding the underlying mechanism and the critical roles of the catalyst, ligands, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate the development of novel molecular entities.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 21, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024, December). Molecules. Retrieved February 21, 2026, from [Link]

-

Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843–10851. [Link]

-

Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved February 21, 2026, from [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 21, 2026, from [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved February 21, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 21, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved February 21, 2026, from [Link]

-

Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved February 21, 2026, from [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.). Retrieved February 21, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021, November 5). PubMed. Retrieved February 21, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved February 21, 2026, from [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 21, 2026, from [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved February 21, 2026, from [Link]

-

Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (2019, June 5). Retrieved February 21, 2026, from [Link]

-

Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

-

(PDF) Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. (2025, August 10). ResearchGate. Retrieved February 21, 2026, from [Link]

- WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross -coupling reactions - Google Patents. (n.d.).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. entegris.com [entegris.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. bristol.ac.uk [bristol.ac.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. reddit.com [reddit.com]

- 20. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 2-Isopropylpyridin-4-amine Hydrochloride

Welcome to the technical support center for 2-isopropylpyridin-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and overcome common challenges encountered during its use. As a substituted 4-aminopyridine, 2-isopropylpyridin-4-amine functions as a highly effective nucleophilic catalyst, analogous to 4-dimethylaminopyridine (DMAP), particularly in acylation and related reactions.[1][2] Its hydrochloride salt form offers improved handling and stability, which can be advantageous in various experimental setups.

This resource provides a structured approach to problem-solving, focusing on the causal relationships between reaction parameters and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-isopropylpyridin-4-amine hydrochloride in a chemical reaction, and how does it improve yields?

A1: 2-Isopropylpyridin-4-amine hydrochloride is primarily used as a nucleophilic catalyst.[1] The free base form, 2-isopropylpyridin-4-amine, is the active catalytic species. In the presence of a non-nucleophilic base to neutralize the hydrochloride salt, the lone pair of electrons on the exocyclic amine nitrogen is available to attack an electrophilic center (e.g., the carbonyl carbon of an acylating agent). This forms a highly reactive N-acylpyridinium intermediate.[3] This intermediate is significantly more electrophilic than the initial acylating agent, leading to a much faster reaction with the nucleophile (e.g., an alcohol or amine), thereby improving the reaction rate and overall yield.[2][3] The steric bulk of the isopropyl group can also influence the selectivity of the reaction.[4]

Q2: Why is my reaction with 2-isopropylpyridin-4-amine hydrochloride showing low or no conversion?

A2: Low conversion is a common issue that can often be traced back to several key factors. A systematic evaluation of your reaction setup is the best approach.[5]

-

Inadequate Basicity: The catalytic cycle requires the deprotonation of the hydrochloride salt to the active free amine. If the added base is not strong enough to deprotonate the pyridinium ion, the catalyst will not be available to participate in the reaction. The pKa of the conjugate acid of a similar compound, 4-aminopyridine, is around 9.17, so a base with a conjugate acid pKa significantly higher than this is required.[6]

-

Catalyst Inhibition: The pyridine ring nitrogen's lone pair can coordinate with metal catalysts or Lewis acids if they are present in the reaction mixture, leading to catalyst deactivation.[5][7]

-

Reagent Purity: The purity of starting materials, reagents, and solvents is critical. The presence of water or other protic impurities can quench the reactive N-acylpyridinium intermediate or react with the acylating agent.[5]

-

Sub-optimal Reaction Conditions: Temperature, solvent, and concentration all play a crucial role. Some reactions may require elevated temperatures to proceed at a reasonable rate.[8]

Q3: I am observing the formation of unexpected side products. What are the likely culprits?

A3: Side product formation is often a result of competing reaction pathways or degradation.

-

Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, if using an alcohol as a solvent in an acylation reaction, it may compete with the intended nucleophile.

-

Isomerization or Rearrangement: Depending on the substrate, the reaction conditions (e.g., high temperature or strong base) might promote isomerization or other molecular rearrangements.

-

Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the acylating agent or the N-acylpyridinium intermediate, reducing the yield of the desired product.

-

Intramolecular Reactions: For substrates with multiple functional groups, intramolecular cyclization can be a competing side reaction, especially in dipeptides where the carbonyl of an internal amide bond can attack the activated terminal carbonyl.[9]

Q4: How does the choice of base affect reactions catalyzed by 2-isopropylpyridin-4-amine hydrochloride?

A4: The choice of base is critical for two main reasons. First, a stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloride and generate the active free amine catalyst. Second, many acylation reactions generate an acidic byproduct (e.g., a carboxylic acid from an anhydride) that needs to be scavenged by a base to prevent protonation of the catalyst and drive the reaction to completion. A strong, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often a good choice.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using 2-isopropylpyridin-4-amine hydrochloride.

Problem 1: Low Reaction Yield

A low yield can be frustrating, but a methodical approach can often pinpoint the cause.

Caption: A decision tree for troubleshooting low reaction yields.

| Parameter | Potential Issue | Recommended Action |

| Reagents & Solvents | Presence of water or protic impurities. | Use freshly distilled or anhydrous solvents. Ensure all reagents are dry and of high purity.[5] |

| Incorrect stoichiometry of reactants or catalyst. | Carefully re-calculate and measure all reagents. A typical catalyst loading is 1-10 mol%. | |

| Base | The base is not strong enough to generate the free amine catalyst. | Choose a base with a pKa of its conjugate acid that is at least 1-2 units higher than that of the protonated 2-isopropylpyridin-4-amine. Triethylamine (pKaH ≈ 10.7) or DIPEA (pKaH ≈ 10.7) are common choices. |

| Insufficient amount of base. | Use at least one equivalent of base to neutralize the hydrochloride salt, plus an additional equivalent to scavenge any acidic byproducts. | |

| Temperature | The reaction is too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation to accelerate the reaction.[8] |

| High temperatures are causing decomposition. | If decomposition is suspected, try running the reaction at a lower temperature for a longer period. | |

| Solvent | The solvent is not suitable for the reaction. | Common solvents for these types of reactions include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF). Ensure all reactants are soluble in the chosen solvent. |

| Work-up & Purification | The product is water-soluble and is being lost during aqueous extraction. | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. |

| The product is degrading on silica gel. | Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina. |

Problem 2: Complex Reaction Mixture/Multiple Products

A complex mixture of products indicates a lack of selectivity or the presence of side reactions.

Caption: A workflow for addressing poor reaction selectivity.

| Parameter | Potential Issue | Recommended Action |

| Temperature | Higher temperatures may be activating alternative reaction pathways. | Run the reaction at a lower temperature, even if it requires a longer reaction time.[10] |

| Reagent Addition | A high local concentration of the acylating agent upon addition may lead to side reactions. | Add the acylating agent slowly via a syringe pump to maintain a low concentration. |

| Stoichiometry | An excess of one reagent may be promoting side reactions. | Adjust the stoichiometry of the reactants. For example, using a slight excess of the nucleophile can help consume the acylating agent quickly. |

| Catalyst Loading | A high catalyst loading might accelerate undesired pathways. | Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol%). |

Experimental Protocols

General Protocol for Acylation of an Alcohol

This protocol provides a general starting point for the acylation of a primary or secondary alcohol using an acid anhydride and 2-isopropylpyridin-4-amine hydrochloride as the catalyst.

Materials:

-

Alcohol (1.0 eq)

-

Acid anhydride (1.2 eq)

-

2-Isopropylpyridin-4-amine hydrochloride (0.05 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and 2-isopropylpyridin-4-amine hydrochloride.

-

Add anhydrous DCM via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the triethylamine dropwise with stirring.

-

Add the acid anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

-

Wurtz, S., et al. (2007). Site-Selective Acylations with Tailor-Made Catalysts. PMC. Retrieved from [Link]

-

Wang, L., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]

- Schaefer, C. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.

-

Vankayalapati, H., et al. (2002). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. ResearchGate. Retrieved from [Link]

-

University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

-

Spivey, A. C., et al. (1999). Configurationally Stable Biaryl Analogues of 4-(Dimethylamino)pyridine: A Novel Class of Chiral Nucleophilic Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylpyridin-4-amine. Retrieved from [Link]

-

Isopropyl vs Amine Groups: Reaction Rate Studies. (2026, February 14). LinkedIn. Retrieved from [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

-

Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]

Sources

- 1. Site‐Selective Acylations with Tailor‐Made Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. Isopropyl vs Amine Groups: Reaction Rate Studies [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis and Purification of 2-Propan-2-ylpyridin-4-amine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 2-propan-2-ylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the removal of excess hydrochloric acid (HCl) and subsequent purification of the final product. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Purity in Amine Hydrochloride Synthesis

The synthesis of amine hydrochloride salts is a cornerstone of pharmaceutical chemistry, offering a stable and often crystalline form of amine-containing active pharmaceutical ingredients (APIs). A common step in these syntheses is the introduction of HCl, either as a reagent or to facilitate salt formation. However, the presence of excess HCl in the final product can be detrimental to downstream applications and product stability. This guide provides a comprehensive framework for addressing this critical purification step for 2-propan-2-ylpyridin-4-amine hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the work-up and purification of 2-propan-2-ylpyridin-4-amine hydrochloride.

Issue 1: Product is an oil or sticky solid after initial isolation.

-

Probable Cause: This is often due to the presence of excess HCl, which can form a hygroscopic mixture with the desired salt, or the presence of residual solvents. The hydrochloride salt of your product may also have a lower melting point, and impurities can further depress it.

-

Solution Strategy:

-

Trituration: This is the first line of defense. Trituration involves suspending the crude product in a solvent in which the desired salt is insoluble or sparingly soluble, while the impurities (including excess HCl which may be solubilized or carried away with the solvent) are more soluble.

-

Azeotropic Removal of Water/HCl: If the oiling is due to water absorbed by hygroscopic excess acid, co-evaporation with a solvent like toluene can be effective.

-

Issue 2: Low pH of the isolated solid (when dissolved in a neutral solvent like water or methanol).

-

Probable Cause: This is a clear indication of residual, unreacted HCl.

-

Solution Strategy:

-

Careful Neutralization (Basification): The most direct approach is to neutralize the excess acid. This can be done either by washing a solution of the crude product with a basic aqueous solution or by carefully adding a base to a suspension of the crude product.

-

Recrystallization from a slightly basic or neutral solvent system: If the product is soluble in a suitable organic solvent, recrystallization can leave the excess HCl behind in the mother liquor.

-

Issue 3: Poor crystal formation during recrystallization.

-

Probable Cause: The choice of solvent is critical. The presence of impurities can also inhibit crystal growth. Pyridine-containing molecules can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1]

-

Solution Strategy:

-

Systematic Solvent Screening: A systematic approach to finding the right solvent or solvent system is crucial.

-

Slow Cooling and Seeding: Rapid cooling often leads to smaller, less pure crystals or even precipitation of an amorphous solid.[2] Introducing a seed crystal can promote the growth of larger, well-formed crystals.

-

Issue 4: Impurities are co-crystallizing with the product.

-

Probable Cause: The impurities may have similar solubility profiles to the desired product in the chosen recrystallization solvent.

-

Solution Strategy:

-

Solvent System Modification: Try a different solvent or a mixture of solvents. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.

-

Acid-Base Extraction: Convert the hydrochloride salt back to the free base, extract it into an organic solvent, wash away water-soluble impurities, and then reform the hydrochloride salt under controlled conditions.

-

Frequently Asked Questions (FAQs)

Q1: Why is removing excess HCl so important?

Excess HCl can lead to product instability, hygroscopicity, and can interfere with downstream reactions or biological assays. For pharmaceutical applications, strict limits are placed on the levels of residual acids and solvents.[3][4]

Q2: What is the best type of base to use for neutralizing excess HCl?

The choice of base depends on the subsequent work-up steps and the stability of your compound.

-

Weak Bases (e.g., Sodium Bicarbonate, Sodium Carbonate): These are generally safer and offer better pH control. They are often sufficient for neutralizing strong acids like HCl. The formation of CO2 gas provides a visual indicator that the neutralization is proceeding.

-

Strong Bases (e.g., Sodium Hydroxide): These are very effective but can lead to highly exothermic reactions if not handled carefully. They can also deprotonate other functional groups if not used with caution.

Q3: Can I use an amine base like triethylamine to scavenge excess HCl?

While amine bases can be used as HCl scavengers during a reaction, removing the resulting triethylamine hydrochloride salt from your desired amine hydrochloride salt can be challenging due to similar solubilities. It is generally preferable to use an inorganic base during the work-up.

Q4: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] For amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often good starting points.[5]

Experimental Protocols

Protocol 1: Neutralization and Extraction (Acid-Base Wash)

This protocol is ideal when you have a significant amount of excess acid and your product is soluble in a water-immiscible organic solvent in its free base form.

Workflow Diagram:

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

-

Dissolve the crude 2-propan-2-ylpyridin-4-amine hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If it does not dissolve, add water to dissolve the salt and then add the organic solvent.

-

Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Caution: Effervescence (CO₂ evolution) will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.

-

Shake the funnel vigorously and allow the layers to separate.

-

Drain the aqueous layer.

-

Wash the organic layer with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the resulting free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.

Protocol 2: Recrystallization

This is a powerful technique for purifying solid materials.

Workflow Diagram:

Caption: General workflow for recrystallization.

Step-by-Step Procedure:

-

Place the crude 2-propan-2-ylpyridin-4-amine hydrochloride in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent (see table below for suggestions) and heat the mixture to boiling with stirring.

-

Continue adding the solvent in small portions until the solid just dissolves.

-

If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

-

If insoluble impurities or charcoal are present, perform a hot gravity filtration.

-

Allow the clear filtrate to cool slowly to room temperature.

-